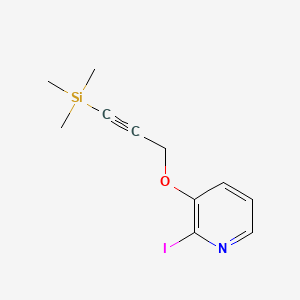
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine is an organic compound that features a pyridine ring substituted with an iodine atom at the second position and an alkynyl ether group at the third position The trimethylsilyl group attached to the alkyne provides stability and facilitates various synthetic transformations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxypyridine.
Alkylation: The hydroxyl group is alkylated using 3-(trimethylsilyl)prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Iodination: The resulting 3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine is then iodinated at the second position using iodine and a suitable oxidizing agent like silver trifluoroacetate in an inert solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.
Oxidation and Reduction: The alkyne group can be oxidized to form diketones or reduced to alkenes or alkanes.
Deprotection: The trimethylsilyl group can be removed under acidic or basic conditions to yield the free alkyne.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Acids/Bases: For deprotection of the trimethylsilyl group.
Major Products
Cross-Coupling Products: Various substituted pyridines.
Oxidation Products: Diketones.
Reduction Products: Alkenes or alkanes.
Deprotected Alkynes: Free alkynes.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of novel materials with unique properties.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Wirkmechanismus
The mechanism of action of 2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine depends on the specific reaction it undergoes. In cross-coupling reactions, the iodine atom is typically replaced by a nucleophile through a palladium-catalyzed mechanism. The trimethylsilyl group stabilizes the alkyne and can be selectively removed to reveal the reactive alkyne group, which can participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Bromo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine: Similar structure but with a bromine atom instead of an iodine atom.
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine is unique due to the presence of both an iodine atom and a trimethylsilyl-protected alkyne group on a pyridine ring. This combination of functional groups provides versatility in synthetic applications, allowing for selective reactions and the formation of complex molecules.
Eigenschaften
Molekularformel |
C11H14INOSi |
|---|---|
Molekulargewicht |
331.22 g/mol |
IUPAC-Name |
3-(2-iodopyridin-3-yl)oxyprop-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C11H14INOSi/c1-15(2,3)9-5-8-14-10-6-4-7-13-11(10)12/h4,6-7H,8H2,1-3H3 |
InChI-Schlüssel |
RUHZVJSWMROSTE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCOC1=C(N=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)

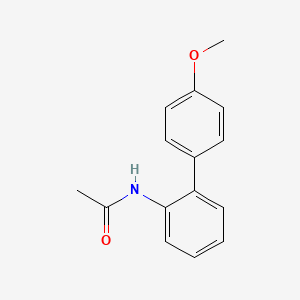
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119056.png)
![tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B14119063.png)
![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B14119066.png)
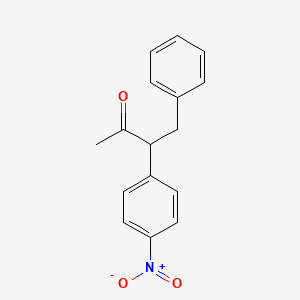
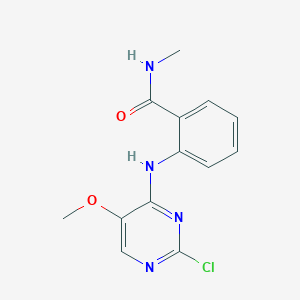

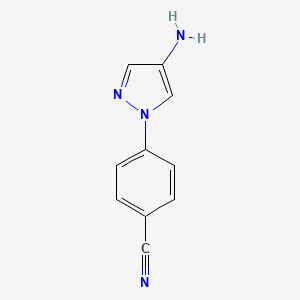
![N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14119096.png)

![(5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol](/img/structure/B14119113.png)
